An In-depth Technical Guide to the Mechanism of Action of Dilazep Dihydrochloride
An In-depth Technical Guide to the Mechanism of Action of Dilazep Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: A Dual-Pronged Approach
Dilazep (B1670637) dihydrochloride (B599025), a potent coronary and cerebral vasodilator, exerts its therapeutic effects primarily through a dual mechanism involving the potentiation of adenosine (B11128) signaling and, at higher concentrations, direct calcium channel antagonism.[1][2] Its principal action is the inhibition of adenosine reuptake, leading to an accumulation of endogenous adenosine in the interstitial fluid.[3][4] This elevated adenosine concentration subsequently activates cell surface adenosine receptors, triggering a cascade of intracellular events that result in vasodilation and the inhibition of platelet aggregation.[5]
Primary Mechanism: Adenosine Uptake Inhibition
Dilazep is a potent inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1), a transmembrane protein responsible for the facilitated diffusion of nucleosides, including adenosine, across the cell membrane.[5][6] By binding to and blocking ENT1, Dilazep effectively prevents the re-entry of adenosine into cells, thereby increasing its extracellular concentration.[4][5] This leads to the enhanced activation of adenosine receptors, particularly the A2A subtype, which are predominantly expressed in vascular smooth muscle cells and platelets.[5][7]
The inhibition of ENT1 by Dilazep is competitive and occurs at nanomolar concentrations, highlighting its potency.[8] Molecular dynamics simulations suggest that one of the trimethoxyphenyl rings of the Dilazep molecule competitively occupies the orthosteric site of hENT1, mimicking the adenosyl moiety of adenosine. The other trimethoxyphenyl ring gets lodged in an opportunistic site near the extracellular side, preventing the conformational changes necessary for adenosine transport.
Secondary Mechanism: Calcium Channel Blockade
In addition to its primary action on adenosine transport, Dilazep exhibits intrinsic calcium antagonistic properties, particularly at higher concentrations (in the micromolar range).[1][2] This effect is independent of its adenosine-potentiating action.[2] Studies have shown that Dilazep can directly inhibit L-type voltage-gated calcium channels, reducing the influx of calcium into vascular smooth muscle and cardiac muscle cells.[7] This reduction in intracellular calcium contributes to its vasodilatory and negative inotropic effects.[7] The order of potency for this calcium entry blocking effect is generally considered to be less than that of established calcium channel blockers like verapamil (B1683045) and diltiazem.[7]
Signaling Pathways
The physiological effects of Dilazep are mediated by distinct signaling pathways initiated by its dual mechanisms of action.
Adenosine-Mediated Vasodilation
The vasodilatory effect of Dilazep is primarily a consequence of enhanced adenosine A2A receptor signaling in vascular smooth muscle cells. The binding of adenosine to A2A receptors, which are Gs protein-coupled receptors, activates adenylyl cyclase.[5] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and opens ATP-sensitive potassium (K-ATP) channels. The resulting efflux of potassium ions leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and ultimately, smooth muscle relaxation and vasodilation.[9][10]
Inhibition of Platelet Aggregation
Dilazep's antiplatelet effects are also mediated by the potentiation of adenosine signaling. Increased extracellular adenosine activates A2A receptors on platelets, leading to the stimulation of adenylyl cyclase and a rise in intracellular cAMP.[5] Elevated cAMP levels activate PKA, which then phosphorylates several target proteins that inhibit platelet activation and aggregation.[11] This includes the inhibition of phospholipase C (PLC), leading to reduced inositol (B14025) trisphosphate (IP3) formation and subsequent calcium mobilization from dense granules.[11] PKA also phosphorylates vasodilator-stimulated phosphoprotein (VASP), which is involved in actin cytoskeleton reorganization necessary for platelet shape change.[4]
Quantitative Data
The following tables summarize key quantitative data related to the pharmacological activity of Dilazep dihydrochloride.
Table 1: Inhibitory Potency of Dilazep on Equilibrative Nucleoside Transporters (ENTs)
| Transporter | Assay Type | Cell Line/System | IC50 / Ki Value | Reference |
| hENT1 | [³H]NBMPR displacement | Human Erythrocyte Membranes | Ki: 0.41 nM | [6] |
| hENT1 | Adenosine Uptake Inhibition | PK15NTD cells expressing hENT1 | IC50: 17.5 nM | [5] |
| hENT2 | Adenosine Uptake Inhibition | PK15NTD cells expressing hENT2 | IC50: 8,800 nM | [5] |
| rENT2 | Adenosine Uptake Inhibition | H9c2 rat cells | IC50: 8,800 nM | [5] |
| hENT1 | [³H]NBMPR displacement | Yeast cells expressing hENT1 | Apparent Ki: Similar to previously reported values | [2] |
| hENT2 | - | - | Ki: 134 µM | [12] |
Table 2: Hemodynamic Effects of Intravenous Dilazep in Humans
| Parameter | Dosage | Patient Population | Change from Baseline | Reference |
| Systolic Blood Pressure | 0.2 mg/kg IV | 12 patients with mild to moderate hypertension | ↓ 13.3 mm Hg (average) | [3][13] |
| Diastolic Blood Pressure | 0.2 mg/kg IV | 12 patients with mild to moderate hypertension | ↓ 10.6 mm Hg (average) | [3][13] |
| Heart Rate | 0.2 mg/kg IV | 12 patients with mild to moderate hypertension | ↑ (transiently) | [3] |
| Upper Limb Blood Flow | 0.2 mg/kg IV | 12 patients with mild to moderate hypertension | ↑ 32% | [3] |
| Vascular Resistance | 0.2 mg/kg IV | 12 patients with mild to moderate hypertension | ↓ 29% | [3] |
| Coronary Resistance | 0.2 mg/kg IV | 18 patients undergoing cardiac catheterization | ↓ from 1.0 to 0.5 mm Hg x min x ml⁻¹ | [1][13] |
| Coronary Diameter | 0.2 mg/kg IV | 4 patients undergoing quantitative angiography | ↑ 23% | [1][13] |
Table 3: Effects of Oral Dilazep on Hemodynamic Parameters in Anginal Patients
| Parameter | Dosage | Change from Baseline | Reference |
| Systemic Vascular Resistance | 200-400 mg | ↓ from 1666 to 1367 dyn·s·cm⁻⁵ | [6] |
| Left Ventricular End-Diastolic Pressure | 200-400 mg | ↓ from 16.5 to 12 mm Hg | [6] |
| Heart Rate | 200-400 mg | ↑ from 74 to 84 beats/min | [6] |
| Coronary Resistance | 200-400 mg | ↓ 42% | [6] |
| Mean Coronary Arterial Diameter | 200-400 mg | ↑ 22-25% | [6] |
Experimental Protocols
Protocol 1: Radiolabeled Adenosine Uptake Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of Dilazep on ENT1-mediated adenosine uptake in a cellular system.
Materials:
-
Cell line stably expressing human ENT1 (e.g., PK15NTD-hENT1 cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
[³H]-Adenosine (radiolabeled)
-
Unlabeled adenosine
-
Dilazep dihydrochloride solutions of varying concentrations
-
Scintillation cocktail
-
Microplate scintillation counter
Methodology:
-
Cell Culture: Seed the hENT1-expressing cells in a 96-well plate at an appropriate density and culture overnight to allow for adherence.
-
Inhibitor Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with transport buffer. Add transport buffer containing various concentrations of Dilazep to the wells. Incubate for 15-30 minutes at room temperature.
-
Initiation of Uptake: Initiate the uptake reaction by adding a mixture of [³H]-adenosine and unlabeled adenosine to achieve the desired final concentration (e.g., 10 nM [³H]-Adenosine).[14]
-
Incubation: Incubate the plate for a predetermined time (e.g., 2 minutes) at room temperature to allow for adenosine uptake.[14]
-
Termination of Uptake: Stop the uptake by rapidly washing the cells multiple times with ice-cold transport buffer to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Dilazep relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Whole-Cell Patch-Clamp Assay for Calcium Channel Blockade
This protocol provides a general framework for assessing the inhibitory effect of Dilazep on L-type voltage-gated calcium channels using the whole-cell patch-clamp technique.
Materials:
-
A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the Cav1.2 channel subunit) or primary cells like ventricular myocytes.
-
External (bath) solution containing a charge carrier for Ca²⁺ channels (e.g., Ba²⁺) and blockers for Na⁺ and K⁺ channels.
-
Internal (pipette) solution with appropriate ionic composition.
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Dilazep dihydrochloride solutions of varying concentrations.
Methodology:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment. On the day of the experiment, place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fire-polish the tip. Fill the pipette with the internal solution.
-
Giga-ohm Seal Formation: Under microscopic guidance, approach a target cell with the pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a giga-ohm seal (resistance > 1 GΩ).
-
Whole-Cell Configuration: After achieving a stable seal, apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
Data Acquisition: Switch the amplifier to voltage-clamp mode. Compensate for pipette and whole-cell capacitance. Apply a voltage protocol to elicit L-type Ca²⁺ currents (e.g., hold at -80 mV and apply depolarizing steps to +10 mV).
-
Drug Application: Establish a stable baseline recording in the control external solution. Perfuse the cell with solutions containing increasing concentrations of Dilazep and record the effect on the calcium current.
-
Washout: Perform a washout by perfusing with the control solution to check for the reversibility of the block.
-
Data Analysis: Measure the peak amplitude of the inward calcium current at each concentration of Dilazep. Calculate the percentage of inhibition for each concentration relative to the baseline current. Determine the IC50 value by fitting the data to a dose-response curve.[3]
Conclusion
The mechanism of action of Dilazep dihydrochloride is multifaceted, with its primary therapeutic effects stemming from the potent inhibition of adenosine uptake via ENT1. This leads to an accumulation of extracellular adenosine, which in turn activates A2A receptors to induce vasodilation and inhibit platelet aggregation through cAMP-mediated signaling pathways. A secondary, direct calcium channel blocking activity contributes to its overall cardiovascular effects, particularly at higher concentrations. This dual mechanism underscores its efficacy as a coronary and cerebral vasodilator and provides a strong rationale for its clinical use in ischemic conditions. Further research into the precise kinetics of its interaction with ENT1 and its downstream signaling targets will continue to refine our understanding of this important therapeutic agent.
References
- 1. Effects of dilazep on coronary and systemic hemodynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Time-resolved characterization of cAMP/PKA-dependent signaling reveals that platelet inhibition is a concerted process involving multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. The Role of Adenosine A2A Receptor, CYP450s, and PPARs in the Regulation of Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Computational Approaches for Predicting Drug Interactions with Human Equilibrative Nucleoside Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structures of human ENT1 in complex with adenosine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intravenous dilazep reduces blood pressure and peripheral vascular resistance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
